2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine
Description
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a piperidine-1-carbonyl group
Properties
IUPAC Name |
4-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-12-15(8-9-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPSESKDIDVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683241 | |
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-18-5 | |
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and carbonyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-[4-(morpholine-1-carbonyl)phenyl]pyridine
- 2-Hydroxy-4-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine
- 2-Hydroxy-4-[4-(piperazine-1-carbonyl)phenyl]pyridine
Uniqueness
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine is unique due to the presence of the piperidine-1-carbonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its solubility in various solvents, making it more versatile in different applications .
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